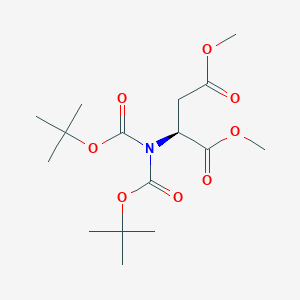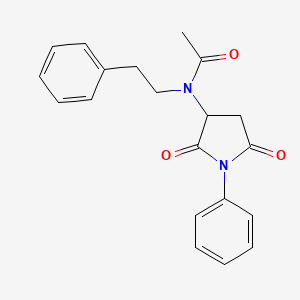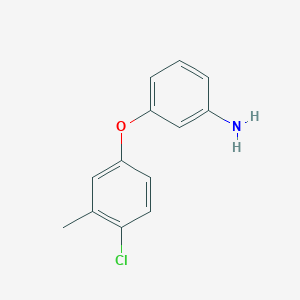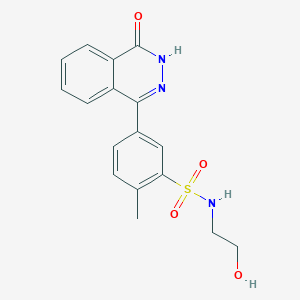
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate is a chemical compound that is commonly used in organic synthesis. It is characterized by the presence of two tert-butoxycarbonyl (BOC) protecting groups attached to the nitrogen atoms of the aspartate moiety. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate typically involves the protection of the amino groups of L-aspartate with tert-butoxycarbonyl groups. This can be achieved by reacting L-aspartate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under photochemical conditions using a medium-pressure mercury lamp.
Reduction: Reduction reactions can be carried out using reagents like lithium borohydride.
Common Reagents and Conditions
Oxidation: Acetone as a photosensitizer, oxygen atmosphere, medium-pressure mercury lamp.
Reduction: Lithium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Methylated diol products.
Reduction: Deprotected amines.
Substitution: Free amines after removal of BOC groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate exerts its effects involves the protection of amino groups through the formation of stable carbamate linkages. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, allowing for the controlled release of the free amine groups. This property makes it valuable in the synthesis of peptides and other complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-glutamate: Similar structure but with a glutamate moiety instead of aspartate.
N,N-bis(tert-butoxycarbonyl)-1,4-dihydropyrazine: Contains a dihydropyrazine moiety and is used in photochemical oxidation studies.
Uniqueness
Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate is unique due to its specific application in peptide synthesis and its stability under various reaction conditions. Its ability to be selectively deprotected makes it a versatile tool in organic synthesis .
Eigenschaften
Molekularformel |
C16H27NO8 |
|---|---|
Molekulargewicht |
361.39 g/mol |
IUPAC-Name |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
InChI |
InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3/t10-/m0/s1 |
InChI-Schlüssel |
ALQXXUHPEAESLZ-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N([C@@H](CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-6-benzyl-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12450373.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)



![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)

![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)

